molecular formula C17H20ClN7O3 B10960337 4-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide

4-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10960337
M. Wt: 405.8 g/mol
InChI Key: YXJIAIQPVPNFOY-UHFFFAOYSA-N
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Description

4-CHLORO-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a pyrazole ring, which is often found in pharmaceuticals due to its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Functional Group Modifications: Chlorination, nitration, and amide formation are key steps to introduce the specific functional groups required for the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require the use of bases or catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could result in a variety of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its pharmacological properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The nitro group may also play a role in the compound’s biological activity, possibly through redox reactions or interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • **4-CHLORO-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE shares structural similarities with other benzimidazole and pyrazole derivatives, such as:

      Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.

      Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for the treatment of acid-related disorders.

      Pyrazole derivatives: Compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Uniqueness

The uniqueness of 4-CHLORO-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups and structural features, which confer specific biological and chemical properties. The presence of both benzimidazole and pyrazole rings, along with the nitro and chloro substituents, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H20ClN7O3

Molecular Weight

405.8 g/mol

IUPAC Name

4-chloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H20ClN7O3/c1-3-23(4-2)9-10-24-12-8-6-5-7-11(12)19-17(24)20-16(26)14-13(18)15(22-21-14)25(27)28/h5-8H,3-4,9-10H2,1-2H3,(H,21,22)(H,19,20,26)

InChI Key

YXJIAIQPVPNFOY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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